Structural Uniqueness: Triple Heterocycle Architecture vs. Dual-Ring Analogs
The target compound is the only commercially listed building block that combines a 1,3-dimethylpyrazole carbonyl group with a 3-(thiazol-2-yloxy)azetidine ring simultaneously. The closest analog, azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone , lacks the thiazol-2-yloxy substituent entirely. This eliminates two heteroatoms (N, S) and an oxygen ether linkage, reducing the number of hydrogen bond acceptors from 5 to 3 and decreasing topological polar surface area (TPSA) from approximately 100 Ų to approximately 55 Ų (calculated via fragment-based methods). Another analog, cyclopropyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone, retains the azetidine-thiazole ether but swaps the pyrazole for a cyclopropyl group, eliminating aromatic pi-stacking potential and two nitrogen atoms . These structural differences are computationally predicted to alter solubility, permeability, and target binding profiles.
| Evidence Dimension | Number of hydrogen bond acceptors (HBA) |
|---|---|
| Target Compound Data | 5 (pyrazole N, amide carbonyl O, azetidine N, thiazole N, ether O) |
| Comparator Or Baseline | Azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone: 3 HBA (pyrazole N, amide O, azetidine N); Cyclopropyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone: 4 HBA (amide O, azetidine N, thiazole N, ether O) |
| Quantified Difference | Target compound has 2 more HBA than the pyrazole-azetidine analog and 1 more than the cyclopropyl-thiazole-azetidine analog. |
| Conditions | Calculated from 2D chemical structure using standard medicinal chemistry counting rules [1]. |
Why This Matters
A higher HBA count is correlated with improved aqueous solubility but can impair passive membrane permeability; this balance is critical for designing orally bioavailable lead compounds and cannot be replicated by the dual-ring analogs.
- [1] Lipinski, C. A., et al. 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.' Adv. Drug Deliv. Rev. 23.1-3 (1997): 3-25. View Source
